
Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a naphthyridine derivative with an ester, followed by reduction and esterification steps. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ester group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce more saturated naphthyridine derivatives. Substitution reactions can result in a variety of functionalized naphthyridine compounds.
Scientific Research Applications
Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)propanoate
- Ethyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate
- Methyl 2-(6-chloro-7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate
Uniqueness
Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate is unique due to its specific structural features and the presence of the naphthyridine ring system. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1196147-26-8 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)acetate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)8-13-6-4-10-9(7-13)3-2-5-12-10/h2-3,5H,4,6-8H2,1H3 |
InChI Key |
DMJHRDQFWXOHEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC2=C(C1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


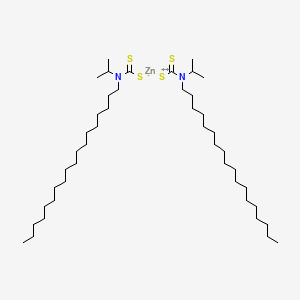
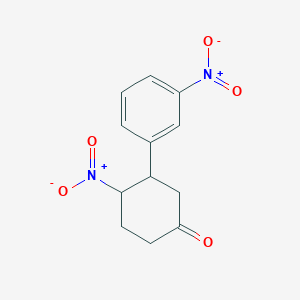
![[(2-Chloroethyl)sulfanyl]acetyl chloride](/img/structure/B14169815.png)
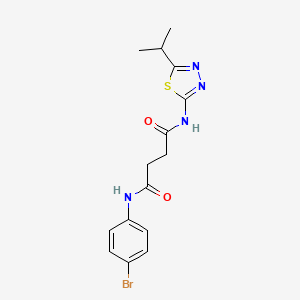
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
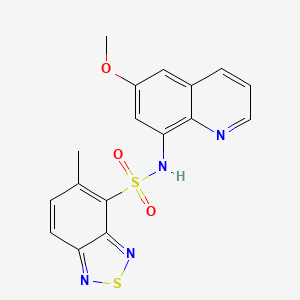
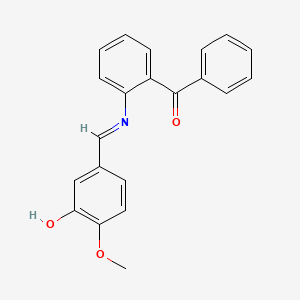
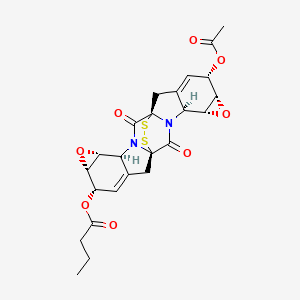

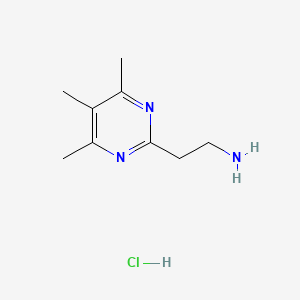
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)

